N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-methoxy-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-methoxy-3-nitrobenzamide is a chemical compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a butyl group, a methoxy group, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-methoxy-3-nitrobenzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by the cyclization of appropriate precursors, such as thiosemicarbazide and carboxylic acids, under acidic or basic conditions.
Introduction of the Butyl Group: The butyl group is introduced through alkylation reactions using butyl halides or butyl Grignard reagents.
Attachment of the Methoxy Group: The methoxy group is introduced via methylation reactions using methyl iodide or dimethyl sulfate.
Formation of the Nitrobenzamide Moiety: The nitrobenzamide moiety is synthesized by nitration of benzamide derivatives using nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-methoxy-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, sodium borohydride, or iron powder in acidic conditions are used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are employed.
Major Products Formed
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted thiadiazole derivatives.
Scientific Research Applications
N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-methoxy-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: It can inhibit enzymes involved in various biological processes, such as cyclooxygenase in inflammation.
Interaction with Receptors: It may bind to specific receptors, modulating their activity and leading to therapeutic effects.
Disruption of Cellular Processes: The compound can interfere with cellular processes such as DNA replication and protein synthesis, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide: Similar structure but lacks the methoxy group.
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide: Contains a chloroacetamide moiety instead of the nitrobenzamide group.
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2,2-dichloroacetamide: Contains a dichloroacetamide moiety.
Uniqueness
N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-methoxy-3-nitrobenzamide is unique due to the presence of both the methoxy and nitrobenzamide groups, which contribute to its distinct chemical and biological properties. These functional groups enhance its potential as a versatile compound in various scientific research applications.
Properties
IUPAC Name |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-methoxy-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S/c1-3-4-5-12-16-17-14(23-12)15-13(19)9-6-7-11(22-2)10(8-9)18(20)21/h6-8H,3-5H2,1-2H3,(H,15,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPLJRNLVSYVTDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.